6-Chloro-5-hydroxynicotinic acid

CAS No.: 1211531-26-8

Cat. No.: VC8058384

Molecular Formula: C6H4ClNO3

Molecular Weight: 173.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211531-26-8 |

|---|---|

| Molecular Formula | C6H4ClNO3 |

| Molecular Weight | 173.55 g/mol |

| IUPAC Name | 6-chloro-5-hydroxypyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H4ClNO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) |

| Standard InChI Key | ADPSGDNEIGPGEW-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)Cl)C(=O)O |

| Canonical SMILES | C1=C(C=NC(=C1O)Cl)C(=O)O |

Introduction

Chemical Identity and Molecular Characteristics

Basic Chemical Information

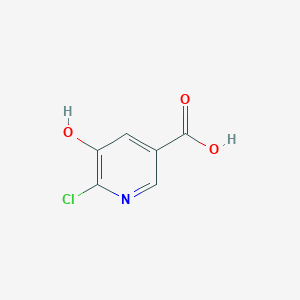

6-Chloro-5-hydroxynicotinic acid is a heterocyclic organic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . Its IUPAC name is 5-chloro-6-hydroxy-3-pyridinecarboxylic acid, and it is alternatively termed 3-chloro-2-hydroxypyridine-5-carboxylic acid . The compound’s structure features a pyridine ring substituted with hydroxyl (-OH), chloro (-Cl), and carboxylic acid (-COOH) groups at positions 6, 5, and 3, respectively (Figure 1) .

Table 1: Key Chemical Identifiers

Discrepancies in reported molecular formulas (e.g., C₆H₃ClNO₃ in some sources ) may arise from typographical errors or variations in hydration states.

Physical Properties

The compound exhibits a high melting point (≥300°C) and a predicted boiling point of 334.6±42.0°C . Its density is estimated at 1.4914 g/cm³, and it crystallizes as a white to light yellow powder .

Table 2: Physical and Thermodynamic Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | ≥300°C | Lit. |

| Boiling Point | 334.6±42.0°C | Predicted |

| Density | 1.4914 (estimate) | Rough estimate |

| Refractive Index | 1.5810 | Estimate |

| pKa | 3.38±0.50 | Predicted |

Synthesis and Production

Industrial Synthesis Pathways

A patented method for synthesizing 5Cl6HNA involves a multi-step chlorination process starting from 6-hydroxynicotinic acid :

-

Chlorination with Thionyl Chloride: 6-Hydroxynicotinic acid reacts with thionyl chloride (SOCl₂) in chloroform, catalyzed by pyridine, to form 6-hydroxynicotinoyl chloride.

-

Gas-Phase Chlorination: Introduction of chlorine gas (Cl₂) at 60°C yields 5-chloro-6-hydroxynicotinoyl chloride.

-

Hydrolysis: The final product, 5Cl6HNA, is obtained via hydrolysis of 5,6-dichloronicotinoyl chloride with water .

Example Synthesis (Patent Data) :

-

Reactants: 70 g (0.5 mol) 6-hydroxynicotinic acid, 750 mL chloroform, 10 g (0.12 mol) pyridine, 190 g (1.6 mol) SOCl₂.

-

Conditions: Reflux at 55°C for 60 minutes, followed by Cl₂ gas introduction at 60°C.

Crystallization and Purification

Recrystallization from ethanol at 345 K produces monoclinic crystals (space group P2₁/c) with lattice parameters a = 5.478 Å, b = 10.545 Å, c = 11.796 Å, and β = 97.76° . Differential scanning calorimetry (DSC) reveals a fusion onset temperature (Tₒₙ) of 582.2 K and a peak temperature (Tₘₐₓ) of 585.6 K .

Structural and Energetic Analysis

Crystal Structure

X-ray diffraction studies confirm that 5Cl6HNA crystallizes in the oxo tautomeric form, characterized by an N–H bond and a conjugated C=O group . This contrasts with 5-hydroxynicotinic acid (5HNA), which adopts a hydroxy tautomer in the solid state .

-

Hydrogen Bonding: O–H···O and N–H···O interactions stabilize the crystal lattice.

-

Tautomerism: FT-IR spectra show absorption bands at 1670 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N–H stretch), confirming the oxo form .

Thermodynamic Stability

G3MP2 and CBS-QB3 computational methods rank 5Cl6HNA as the most thermodynamically stable among hydroxynicotinic acids, with a gas-phase standard enthalpy of formation (ΔfHₘ°) of -582.2 kJ/mol . The stability order is:

5Cl6HNA > 2HNA ≈ 6HNA > 4HNA > 5HNA .

Applications and Industrial Relevance

Pharmaceutical Intermediate

5Cl6HNA serves as a key intermediate in synthesizing avatrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia . It is specifically identified as Avatrombopag Impurity 53, necessitating high-purity (>98%) batches for regulatory compliance .

Materials Science

The compound’s robust hydrogen-bonding network and thermal stability make it a candidate for designing coordination polymers and metal-organic frameworks (MOFs) .

Recent Research Developments

Tautomeric Studies

Comparative studies of hydroxynicotinic acids reveal that 5Cl6HNA’s tautomeric preference is influenced by electron-withdrawing effects from the chlorine substituent, which stabilize the oxo form . This contrasts with 6HNA, which exhibits no dominant tautomer in the gas phase .

Synthetic Optimization

Recent patents emphasize improving yield and scalability by optimizing reaction temperatures (50–70°C) and catalyst concentrations (0.1–0.3 mol pyridine per mole substrate) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume